molecular formula C7H7N3O B13120159 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one

3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one

Cat. No.: B13120159
M. Wt: 149.15 g/mol
InChI Key: FZNPXWZSPCTHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.

Another method involves the use of twin screw extrusion, which allows for the solvent and catalyst-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones . This technique is advantageous for industrial production as it can be executed as a continuous process and is easy to scale up.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert it into dihydropyrimidines.

    Substitution: It can undergo nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells.

Comparison with Similar Compounds

3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3,4-dihydro-1H-pyrido[3,2-d]pyrimidin-2-one

InChI

InChI=1S/C7H7N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-3H,4H2,(H2,9,10,11)

InChI Key

FZNPXWZSPCTHIV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=N2)NC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.